ethyl 2-chloro-4-methylthiazole-5-carboxylate
Overview
Description
ethyl 2-chloro-4-methylthiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C7H8ClNO2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has shown potential as an antimicrobial agent by interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been found to induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects cell signaling pathways by inhibiting the activity of certain kinases, leading to altered gene expression and reduced cell proliferation. Furthermore, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been shown to disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of topoisomerase II, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . This leads to the accumulation of DNA breaks and triggers cell death. Additionally, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate inhibits the activity of kinases involved in cell signaling pathways, resulting in altered gene expression and reduced cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it may degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-cancer and antimicrobial activities . At high doses, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and adverse effects become more pronounced.
Metabolic Pathways
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels . The compound’s metabolism involves its conversion to active metabolites, which can further interact with cellular targets and exert biological effects .
Transport and Distribution
Within cells and tissues, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on DNA and enzymes . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear enzymes . Targeting signals and post-translational modifications may direct Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate to specific compartments or organelles, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-methylthiazole with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: ethyl 2-chloro-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under reflux conditions.
Major Products:
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazole derivatives.
Scientific Research Applications
ethyl 2-chloro-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific biochemical pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Comparison: ethyl 2-chloro-4-methylthiazole-5-carboxylate stands out due to its unique chlorine substitution, which imparts distinct reactivity and biological activity compared to its analogs . The presence of the chlorine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARUZUFHDNJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344185 | |
Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7238-62-2 | |
Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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